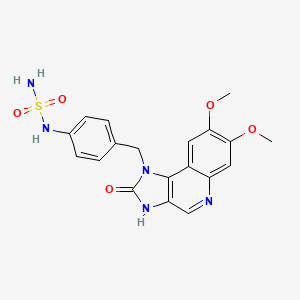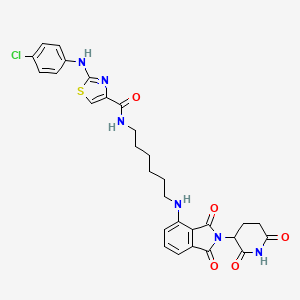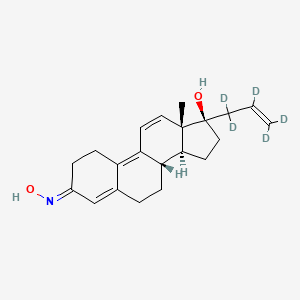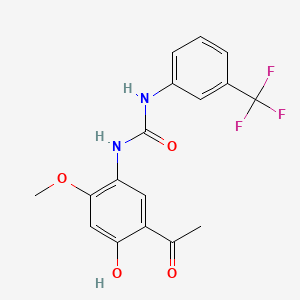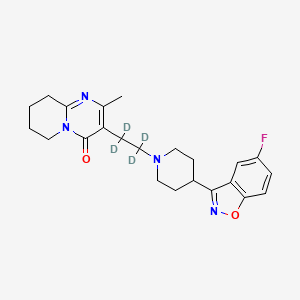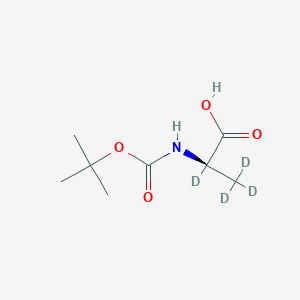
D-Alanine-2,3,3,3-D4-N-T-boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanine-2,3,3,3-D4-N-T-boc: is a labelled form of D-Alanine, an amino acid that is non-essential for humans. This compound is particularly significant in the glucose-alanine cycle, which is crucial for energy production and metabolism. The compound is often used in scientific research due to its stable isotope labelling, which allows for precise tracking and analysis in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Alanine-2,3,3,3-D4-N-T-boc typically involves the protection of the amino group of D-Alanine with a tert-butyloxycarbonyl (Boc) group. The deuterium labelling is achieved by incorporating deuterium atoms at specific positions in the molecule. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet the standards required for scientific research.
Chemical Reactions Analysis
Types of Reactions: : D-Alanine-2,3,3,3-D4-N-T-boc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like trifluoroacetic acid for Boc group removal.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: : D-Alanine-2,3,3,3-D4-N-T-boc is used in isotope labelling studies to track and analyze biochemical pathways. Its stable isotope labelling allows for precise quantification and analysis in various chemical reactions.
Biology: : In biological research, the compound is used to study metabolic pathways and enzyme activities. Its incorporation into biological systems helps in understanding the role of D-Alanine in various physiological processes.
Medicine: : The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. Its stable isotope labelling provides accurate data on drug metabolism and interactions.
Industry: : In the industrial sector, this compound is used in the production of labelled compounds for research and development. It is also used in quality control processes to ensure the purity and efficacy of pharmaceutical products.
Mechanism of Action
The mechanism of action of D-Alanine-2,3,3,3-D4-N-T-boc involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labelling allows for precise tracking of the compound through various biochemical processes. The molecular targets and pathways involved include the glucose-alanine cycle and other metabolic pathways where D-Alanine plays a crucial role.
Comparison with Similar Compounds
Similar Compounds
L-Alanine-2,3,3,3-D4: Another deuterium-labelled amino acid used in similar research applications.
DL-Alanine-2,3,3,3-D4: A racemic mixture of D- and L-Alanine with deuterium labelling.
N-tert-Butoxycarbonyl-D-alanine: A non-labelled form of D-Alanine with a Boc protective group.
Uniqueness: : D-Alanine-2,3,3,3-D4-N-T-boc is unique due to its specific deuterium labelling and Boc protection, which makes it highly useful in precise biochemical studies. Its stable isotope labelling provides an advantage in tracking and quantifying biochemical processes with high accuracy.
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
(2R)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3,5D |
InChI Key |
QVHJQCGUWFKTSE-LCWPNRBJSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


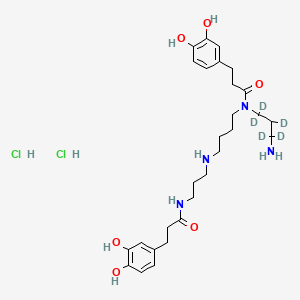
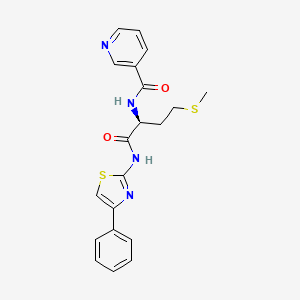
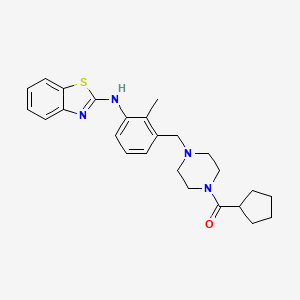

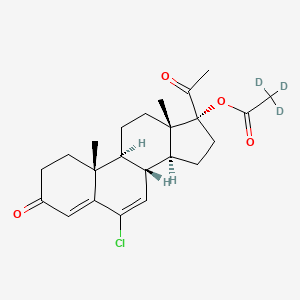


![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)
